N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide
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Description
N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C38H37N5O6S and its molecular weight is 691.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives, including those similar to the compound , have been synthesized and evaluated for a range of biological activities. These activities span from antibacterial and antifungal properties to potential antihypertensive and anticancer effects. For example, new imidazolidineiminothione and imidazolidin-2-one derivatives have been synthesized, showing significant antibacterial and antifungal activities (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). Similarly, studies on substituted benzo[h]quinazolines and related structures have identified compounds with promising anti-tubercular activity (Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, & Gupta, 2013).
Antioxidant and Anticancer Properties
Novel derivatives have been synthesized with notable antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been reported to exhibit antioxidant activity higher than that of ascorbic acid, alongside testing their anticancer efficacy against various cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Anticonvulsant Evaluation
Further research has delved into the anticonvulsant potential of quinazoline derivatives. Novel 4(3H)-quinazolinones have been synthesized and evaluated for their anticonvulsant activity, demonstrating promising results compared to standard drugs (El-Azab, Eltahir, & Attia, 2011).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N5O6S/c1-3-34(35(44)39-29-11-7-8-12-31(29)47-2)50-38-40-30-22-33-32(48-24-49-33)21-28(30)37(46)43(38)23-25-13-15-26(16-14-25)36(45)42-19-17-41(18-20-42)27-9-5-4-6-10-27/h4-16,21-22,34H,3,17-20,23-24H2,1-2H3,(H,39,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHRPSMCVMKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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